![molecular formula C22H14N4O12S2 B3337256 3,3'-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester CAS No. 60129-38-6](/img/structure/B3337256.png)
3,3'-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester
Overview
Description
3,3’-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester: is a chemical compound widely used in biochemical research. It is particularly known for its application in quantifying thiol groups in various samples. This compound is a derivative of 3,3’-dithiobis[6-nitrobenzoic acid], which is often used in spectrophotometric assays to measure the concentration of thiol groups.
Mechanism of Action
Target of Action
DTNB-NHS, also known as 3,3’-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester or Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediylbis(2-nitrobenzoate), primarily targets thiol groups in proteins . Thiol groups, also known as sulfhydryl groups, are functional groups consisting of a sulfur atom and a hydrogen atom (-SH). They are present in molecules such as the amino acid cysteine, which is a component of many proteins .
Mode of Action
DTNB-NHS interacts with its targets through a disulfide exchange reaction . This aromatic disulfide reacts with aliphatic thiol groups to form a mixed disulfide of the protein and one mole of 2-nitro-5-thiobenzoate per mole of protein sulfhydryl group . DTNB has little if any absorbance, but when it reacts with -SH groups on proteins under mild alkaline conditions (pH 7-8), the 2-nitro-5-thiobenzoate anion (TNB2-) gives an intense yellow color at 412 nm .
Biochemical Pathways
The primary biochemical pathway affected by DTNB-NHS involves the modification of thiol groups in proteins . This modification can be used to measure the concentration of thiol groups in a sample . In a novel application, DTNB was used as a cleavable cross-linking agent. A modified insulin was treated with DTNB, then was connected to glucose oxidase in the presence of the carbodiimide (E1769). When glucose was added to an aqueous solution containing this hybrid enzyme, the modified insulin was released .
Pharmacokinetics
The resulting products, including the 2-nitro-5-thiobenzoate anion, could potentially be detected and quantified as a measure of the compound’s bioavailability .
Result of Action
The primary molecular effect of DTNB-NHS is the formation of a mixed disulfide between the compound and thiol groups in proteins . This results in a change in the protein’s structure, which can affect its function. On a cellular level, this could potentially lead to changes in protein activity and cellular processes .
Action Environment
The action of DTNB-NHS is influenced by several environmental factors. The pH of the environment is crucial, as the reaction with thiol groups occurs under mild alkaline conditions . Additionally, the presence of other reactive groups could potentially interfere with the compound’s action. For example, Ellman’s reagent is sensitive to various buffer ions, so the extinction coefficient used to calculate the number of sulfhydryl groups must be matched to the reaction conditions .
Biochemical Analysis
Biochemical Properties
3,3’-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester is used to quantify the number or concentration of thiol groups in a sample . It is used in the quantification of in vitro enzymatic N-terminal acetyltransferase activity . This compound interacts with enzymes such as N-terminal acetyltransferase (NAT) enzymes, and acetyltransferases using acetyl-coenzyme A as an acetyl donor .
Molecular Mechanism
The molecular mechanism of action of 3,3’-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester involves its reaction with thiol groups. The compound is used to measure the activity of enzymes that use acetyl-coenzyme A as an acetyl donor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester typically involves the reaction of 3,3’-dithiobis[6-nitrobenzoic acid] with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves primary amines and is carried out at pH 7-9.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like sodium dithionite.
Major Products:
Amide Derivatives: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of nitro groups.
Scientific Research Applications
Chemistry:
- Used in spectrophotometric assays to measure thiol group concentrations.
- Acts as a cross-linking reagent in the synthesis of polymers and other complex molecules.
Biology:
- Employed in enzymatic assays to study enzyme kinetics and mechanisms.
- Utilized in protein modification and labeling experiments.
Medicine:
- Investigated for potential applications in drug delivery systems.
- Used in the development of diagnostic assays for various diseases.
Industry:
- Applied in the manufacturing of specialized biochemical reagents.
- Used in quality control processes to ensure the purity and functionality of products.
Comparison with Similar Compounds
3,3’-Dithiobis[6-nitrobenzoic acid]: The parent compound, primarily used in spectrophotometric assays.
N-hydroxysuccinimide esters: A class of compounds known for their reactivity with primary amines.
Dithiobis[2-nitrobenzoic acid]: Another thiol-reactive compound used in similar applications.
Uniqueness: 3,3’-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester stands out due to its dual functionality, combining the thiol-reactive properties of 3,3’-dithiobis[6-nitrobenzoic acid] with the amine-reactive properties of succinimide esters. This makes it a highly versatile reagent in biochemical research.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-4-nitrophenyl]disulfanyl]-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O12S2/c27-17-5-6-18(28)23(17)37-21(31)13-9-11(1-3-15(13)25(33)34)39-40-12-2-4-16(26(35)36)14(10-12)22(32)38-24-19(29)7-8-20(24)30/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAKOGSBRWFFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC(=C2)SSC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)ON4C(=O)CCC4=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


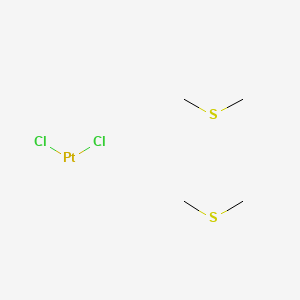


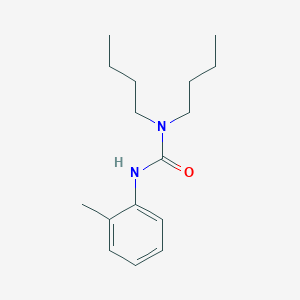
![2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B3337194.png)
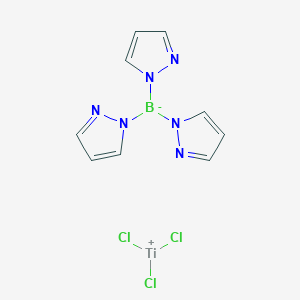
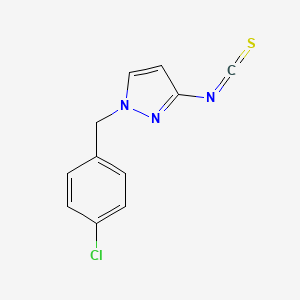
![N-[(Z)-(2-Methoxyphenyl)methylideneamino]acetamide](/img/structure/B3337230.png)
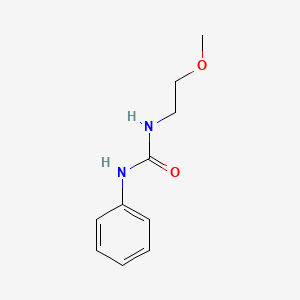



![2(3h)-Benzothiazolethione, 3-[[(4-nitrophenyl)amino]methyl]-](/img/structure/B3337266.png)

